N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a brominated indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps. One common approach is the condensation of 5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, the use of catalysts and alternative solvents may be explored to further enhance the reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Another brominated indole derivative with different functional groups.
N’-(5-Bromo-2-methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: A structurally related compound with similar applications.
Uniqueness
N’~1~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H33BrN4O4 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H33BrN4O4/c1-4-6-14-30(15-7-5-2)18-31-21-13-12-19(27)16-20(21)25(26(31)33)29-28-24(32)17-35-23-11-9-8-10-22(23)34-3/h8-13,16,33H,4-7,14-15,17-18H2,1-3H3 |
InChI Key |
WCBHBADNWASSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.